N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide
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Overview
Description
N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenoxyethyl group attached to a sulfonamide moiety, which is further connected to a phenylacetamide structure. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide typically involves the following steps:
Formation of Phenoxyethylsulfonamide: The initial step involves the reaction of phenoxyethylamine with a sulfonyl chloride to form phenoxyethylsulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling with Phenylacetamide: The phenoxyethylsulfonamide is then coupled with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is unique due to the presence of the phenoxyethyl group, which can impart distinct chemical and biological properties compared to other sulfonamide derivatives. This structural feature may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2-phenoxyethylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(19)17-14-6-5-7-15(12-14)18-23(20,21)11-10-22-16-8-3-2-4-9-16/h2-9,12,18H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUWAZCUKTYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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